Azido-PEG10-alcohol

Descripción general

Descripción

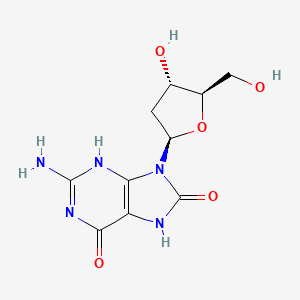

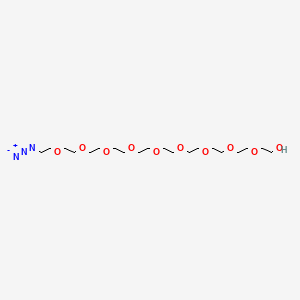

Azido-PEG10-alcohol is a water-soluble linker reagent that contains a click chemistry azide group and a terminal hydroxyl group . The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Azido-PEG10-alcohol can be synthesized through the ring-opening polymerization of ethylene oxide (EO) with allyl alcohol as an initiator, followed by two-step modification of the hydroxyl end to an azido group . It can also be used in the synthesis of PROTACs .Molecular Structure Analysis

Azido-PEG10-alcohol has a molecular formula of C20H41N3O10 and a molecular weight of 483.56 . It contains an azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis

The azide group in Azido-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG10-alcohol is a liquid that is colorless to light yellow . It is soluble in water, DMSO, DCM, and DMF . .Aplicaciones Científicas De Investigación

Conjugation Chemistry : Azido-PEG10-alcohol is used in conjugation chemistry, particularly in "click" conjugation. It is synthesized for attaching various ligands through 1,3-dipolar cycloaddition reactions (Hiki & Kataoka, 2007).

Cell Adhesion and Migration : Azido-PEG10-alcohol plays a role in dynamic cell adhesion, migration, and shape change. It is involved in creating substrates for controlled cell adhesion, facilitating tissue motility assays, and patterned coculturing (van Dongen et al., 2013).

Protein PEGylation : This compound is integral in the site-specific PEGylation of proteins containing unnatural amino acids. The azido group in Azido-PEG10-alcohol facilitates the attachment of PEG to proteins, enhancing their therapeutic potential (Deiters et al., 2004).

Drug Delivery Systems : Azido-PEG10-alcohol is utilized in the development of drug delivery systems, such as in the creation of sustained-release prodrugs for improved pharmacokinetics and therapeutic efficacy (Li et al., 2010).

Polymer-based Nanoparticles : This compound is involved in the development of polymer-lipid based hybrid nanoparticles for antiviral drug delivery, offering improved drug solubility and cellular internalization (Joshy et al., 2017).

Functionalized Copolymers : Azido-PEG10-alcohol is used in the preparation of azido-carrying biodegradable polymers and functionalized copolymers for drug conjugation. These polymers have potential applications in drug delivery (Hu et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGCITRFWPBATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG10-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

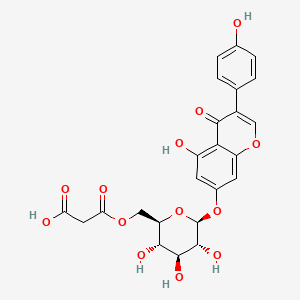

![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)